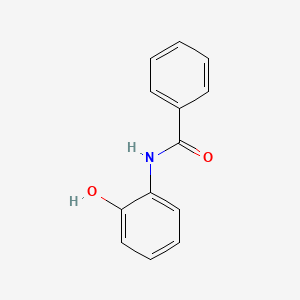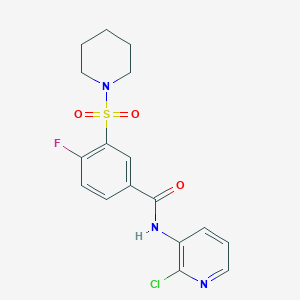![molecular formula C19H20N2O2 B5124456 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)
2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the adaptive immune response. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B cell malignancies and autoimmune diseases.
Mecanismo De Acción
2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole selectively inhibits BTK, which is a key enzyme involved in B cell signaling. BTK plays a critical role in the activation and proliferation of B cells, and its inhibition leads to decreased B cell activation and proliferation. This ultimately leads to the suppression of the adaptive immune response, which is beneficial in the treatment of B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK and suppress B cell activation and proliferation. This leads to decreased tumor growth in B cell malignancies and decreased inflammation in autoimmune diseases. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is its high selectivity for BTK, which minimizes off-target effects. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Direcciones Futuras
There are several potential future directions for the development of 2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole. One direction is to further optimize the synthesis process to improve the yield and purity of the final product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in humans. In addition, this compound could be tested in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, this compound could be further modified to improve its selectivity or pharmacokinetic properties.
Métodos De Síntesis
2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-tert-butylphenol with 2-chloromethyl-5-phenyl-1,3,4-oxadiazole, followed by further reactions to form the final product.
Aplicaciones Científicas De Investigación
2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,3)15-9-11-16(12-10-15)22-13-17-20-21-18(23-17)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLQBWZQVRMOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)

![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![4-fluoro-3-[(heptafluoropropyl)sulfonyl]benzoic acid](/img/structure/B5124405.png)
![methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]propanoate](/img/structure/B5124419.png)
![4-(2,3-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124420.png)

![5-[2-(benzyloxy)-5-chlorobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124424.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5124440.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)

![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)